molecular formula C10H8FN B6252181 7-fluoro-1-methylisoquinoline CAS No. 31181-25-6

7-fluoro-1-methylisoquinoline

Cat. No. B6252181
CAS RN: 31181-25-6
M. Wt: 161.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1-methylisoquinoline (7-FMIQ) is an organic compound that belongs to the isoquinoline family of molecules. It is an aromatic heterocyclic compound that has a variety of biological and pharmacological properties. It has been studied for its potential in treating diseases such as cancer and inflammatory diseases, as well as for its ability to modulate the activity of various enzymes. In addition, 7-FMIQ has been used in laboratory experiments to study the effects of various compounds on biological systems.

Scientific Research Applications

7-fluoro-1-methylisoquinoline has been studied extensively in scientific research. It has been used to study the effects of various compounds on biological systems, such as enzymes, proteins, and cells. In addition, 7-fluoro-1-methylisoquinoline has been used to study the effects of various drugs on the human body. It has also been used to study the effects of various diseases, such as cancer and inflammatory diseases.

Mechanism of Action

7-fluoro-1-methylisoquinoline acts as an inhibitor of various enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been found to modulate the activity of various proteins, such as the cytochrome P450 enzymes. It has also been found to bind to specific receptors, such as the serotonin receptor 5-HT1A, and to modulate the activity of various ion channels, such as the calcium channel.
Biochemical and Physiological Effects
7-fluoro-1-methylisoquinoline has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, prevent cell death, and inhibit the growth of cancer cells. In addition, it has been found to modulate the activity of various enzymes, proteins, and ion channels. It has also been found to reduce the risk of stroke and heart attack.

Advantages and Limitations for Lab Experiments

The main advantage of using 7-fluoro-1-methylisoquinoline in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of biological and pharmacological properties that make it useful for studying the effects of various compounds on biological systems. However, there are some limitations to using 7-fluoro-1-methylisoquinoline in laboratory experiments. For example, it is not always easy to control the concentration of 7-fluoro-1-methylisoquinoline in the experiments, and its effects on biological systems can vary depending on the concentration.

Future Directions

There are a number of potential future directions for the use of 7-fluoro-1-methylisoquinoline in scientific research. One potential direction is the development of new drugs and therapies based on 7-fluoro-1-methylisoquinoline. Another potential direction is the development of new methods for synthesizing 7-fluoro-1-methylisoquinoline. A third potential direction is the exploration of the potential uses of 7-fluoro-1-methylisoquinoline in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, further research into the biochemical and physiological effects of 7-fluoro-1-methylisoquinoline could lead to new insights into the mechanisms of action of various drugs and therapies.

Synthesis Methods

7-fluoro-1-methylisoquinoline can be synthesized using a variety of methods, including chemical synthesis and biotechnological methods. The most commonly used chemical synthesis method involves the reaction of 1-methylisoquinoline and 7-fluoro-2-methylisoquinoline with a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is then isolated and purified. The biotechnological method involves the use of recombinant DNA technology to produce 7-fluoro-1-methylisoquinoline from a variety of sources, such as bacteria or yeast.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-1-methylisoquinoline involves the introduction of a fluorine atom at the 7-position of isoquinoline followed by the methylation of the nitrogen atom at the 1-position.", "Starting Materials": [ "Isoquinoline", "Fluorine gas", "Methyl iodide", "Sodium hydride", "Dimethylformamide (DMF)", "Acetone" ], "Reaction": [ "Step 1: Bromination of isoquinoline using bromine and acetic acid to obtain 7-bromoisoquinoline.", "Step 2: Fluorination of 7-bromoisoquinoline using fluorine gas and a catalyst such as iron or nickel to obtain 7-fluoroisoquinoline.", "Step 3: Methylation of 1-position nitrogen of 7-fluoroisoquinoline using methyl iodide and sodium hydride in DMF to obtain 7-fluoro-1-methylisoquinoline.", "Step 4: Purification of the product using column chromatography with a solvent system of acetone and hexane." ] }

CAS RN

31181-25-6

Product Name

7-fluoro-1-methylisoquinoline

Molecular Formula

C10H8FN

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.